Palfique Light
Description
Properties
CAS No. |
113496-45-0 |
|---|---|
Molecular Formula |
C6H3NO2S |
Synonyms |
Palfique Light |
Origin of Product |
United States |
Fundamental Material Science and Compositional Analysis of Palfique Light
Organic Matrix Chemistry
The organic matrix forms the continuous phase of the composite resin, binding the filler particles and undergoing polymerization to create a stable, cross-linked polymer network. The chemical nature of the monomers, photoinitiators, and stabilizers within this matrix is crucial for the material's performance.
Monomer Systems and Their Role in Polymer Network Formation
Palfique Light, specifically Palfique LX5, primarily utilizes a monomer system composed of Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA) and Triethylene glycol dimethacrylate (TEGDMA) phsgroup.com.brtokuyama-dental.comdentalprod.comdentexinternational.comjst.go.jpdentalkart.com. These methacrylic monomers are integral to forming the robust polymer network during light-curing. Bis-GMA is a high-molecular-weight monomer known for contributing stiffness and strength to the cured resin. However, its high viscosity necessitates the inclusion of diluent monomers. TEGDMA, a lower-viscosity dimethacrylate, serves this purpose, improving the handling characteristics of the resin and allowing for higher filler loading. It also contributes to the cross-linking density upon polymerization, which is critical for the mechanical integrity of the final restoration.
For other formulations within the Palfique family, such as Palfique Asteria, additional monomers like Bisphenol A polyethoxy methacrylate (Bis-MPEPP) and 1,6-bis(methacryl-ethyloxycarbonylamino)trimethyl hexane (B92381) (a specific type of Urethane dimethacrylate, UDMA) are also listed alongside Bis-GMA and TEGDMA engold.co. The polymerization process is initiated by free radicals, leading to chain growth and cross-linking, which converts the liquid monomer mixture into a solid polymer tokuyama-dental.comnih.govmorident.hu.
Research on Co-monomer Interactions and Molecular Architecture
The selection and proportion of co-monomers in this compound are designed to balance various properties, such as viscosity, polymerization shrinkage, and mechanical strength. While specific research findings on the precise interactions and molecular architecture unique to this compound's co-monomer blend are largely proprietary, the combination of a stiff, high-molecular-weight monomer (Bis-GMA) with a more flexible, lower-viscosity monomer (TEGDMA) is a common strategy in dental resin composites. This blend aims to achieve optimal conversion while managing polymerization stress and promoting a stable network phsgroup.com.br. The 3D-SR monomer, present in products like Palfique Universal Bond, illustrates a strategic molecular architecture designed for enhanced adhesion by creating multiple point interactions with dentin calcium and forming three-dimensional crosslinking reactions shafamarket.nettokuyama-dental.comnih.gov.
Photoinitiator Systems and Co-initiator Mechanisms
This compound, including Palfique LX5 and earlier versions like Estelite Sigma Quick, utilizes a sophisticated "Radical-Amplified Photopolymerization (RAP technology)" initiator system phsgroup.com.brtokuyama-dental.comtokuyama-dental.comtokuyama-us.comtokuyama-dental.comdentalprod.comdentexinternational.comjst.go.jpdentalkart.commorident.huthedentistshop.com. This technology is a key differentiator, enabling rapid curing times and extended working times under ambient light phsgroup.com.brtokuyama-dental.comtokuyama-dental.comtokuyama-dental.commorident.huthedentistshop.comdentacarts.com.
The conventional photoinitiation mechanism in dental composites involves camphorquinone (B77051) (CQ) as the primary photoinitiator, paired with an amine co-initiator tokuyama-dental.comtokuyama-us.comnih.govmorident.hu. When irradiated by visible light (typically 400-500 nm, with a peak around 470 nm), CQ absorbs energy and enters an excited state tokuyama-dental.comjst.go.jpnih.govmorident.hu. In conventional systems, the excited CQ then abstracts a hydrogen atom from the amine, producing amine-derived radicals that initiate the polymerization of monomers tokuyama-dental.comtokuyama-us.commorident.hu. In this scenario, one molecule of CQ typically produces one initiator molecule as CQ is consumed and converted to CQ-H, which is not light-activated tokuyama-dental.comtokuyama-us.commorident.hu.
This compound's RAP technology significantly modifies this traditional mechanism. Instead of being consumed, CQ is recycled within the polymerization initiator generation reaction tokuyama-dental.comtokuyama-us.comtokuyama-dental.comjst.go.jpmorident.hu. After exciting CQ, energy is transferred to a "radical amplifier" (RA), which then decomposes to produce RA-derived radicals. These radicals act as the polymerization initiators. Crucially, the activated CQ, having transferred its energy, returns to its ground state and can be re-excited by light, thus contributing repeatedly to the generation of initiator species tokuyama-dental.comtokuyama-us.commorident.hu. This amplification means a single CQ molecule can generate multiple initiator radicals, leading to higher polymerization activity and shorter curing times, approximately one-third of conventional products tokuyama-dental.comtokuyama-us.comtokuyama-dental.comjst.go.jpdentalkart.commorident.hu. This enhanced efficiency also results in reduced residual monomers after curing compared to conventional CQ-amine systems tokuyama-dental.comtokuyama-dental.com.
However, the balance of CQ and amine co-initiator ratios is critical. While not explicitly detailed for this compound's specific ratios, research indicates that the presence of amine-based accelerators can contribute to yellowish or red-brown discoloration over time, particularly with a higher amine concentration ekb.eg. The RAP technology aims to mitigate such issues by achieving high polymerization efficiency with potentially a reduced amount of CQ or an optimized initiator system that manages these side effects while maintaining color stability jst.go.jpekb.eg.
The relationship between curing parameters and depth of cure for Palfique LX5, influenced by its photoinitiator system, is shown in the following table:
Table 1: Relationship between Curing Time, Light Intensity, and Depth of Cure for Palfique LX5 tokuyama-dental.com
| Light Type | Intensity (mW/cm²) | Curing Time (s) | Depth of Cure (mm) (A1, A2, A3, A3.5, B1, B2, B3, C1, C2, OA1, OA2, CE(Inc.), BW, WE) | Depth of Cure (mm) (A4, A5, B4, C3, OA3, OPA2) |
| Halogen | 400 | 10 | 1.9 | 1.6 |
| Halogen | 400 | 20 | 2.2 | 1.9 |
| Halogen | 600 | 10 | 2.0 | 1.7 |
| Halogen | 600 | 20 | 2.5 | 2.0 |
| Halogen | 800 | 5 | 1.8 | 1.6 |
| Halogen | 800 | 10 | 2.2 | 1.9 |
| LED | 260 | 10 | 1.7 | 1.4 |
| LED | 260 | 20 | 2.0 | 1.7 |
| LED | 900 | 5 | 1.7 | 1.5 |
| LED | 900 | 10 | 2.0 | 1.8 |
| Plasma Arc | 950 | 3 | 1.9 | 1.5 |
The physical properties of Palfique LX5 are also a direct result of its optimized composition and polymerization system:
Table 2: Key Physical Properties of Palfique LX5 phsgroup.com.br
| Property | Value |
| Vickers Hardness | 42 HV |
| Linear Polymerization Shrinkage | 1.3% |
| Shrinkage Tension | 0.7 MPa |
| Flexural Strength | 120 MPa |
| Surface Gloss | 92% |
| Color Stability (ΔE) | 3.2 |
While the RAP technology is a novel advancement in photoinitiation primarily by enhancing CQ's efficiency, other dental composites have explored alternative photoinitiators to address specific aesthetic concerns, particularly the yellowish tint associated with CQ. Examples include 1-phenyl-1,2-propanedione (B147261) (PPD) and trimethylbenzoyl-diphenylphosphine oxide (TPO), which offer clearer or whiter appearances but may require different curing wavelengths jst.go.jpnih.gov. For this compound, the focus remains on the proprietary RAP technology, which optimizes the existing CQ-amine system for performance benefits including rapid curing and improved ambient light stability tokuyama-dental.comtokuyama-us.comtokuyama-dental.commorident.hu.
Role of Inhibitors and Stabilizers in Resin Formulation
Inhibitors and stabilizers are essential components of dental resin formulations, preventing premature polymerization during storage and contributing to the long-term stability and color integrity of the cured material. For Palfique Asteria, specific components mentioned include Mequinol (4-methoxyphenol), Dibutyl hydroxyl toluene (B28343) (BHT), and a UV absorber engold.co.
Mequinol (4-methoxyphenol) : This is a common polymerization inhibitor used in methacrylate-based resins. It scavenges free radicals, preventing spontaneous polymerization induced by heat or ambient light during manufacturing, packaging, and shelf-life, thereby extending the working time of the material engold.co.
Dibutyl hydroxyl toluene (BHT) : Also known as butylated hydroxytoluene, BHT acts as an antioxidant and radical scavenger, further contributing to the stability of the resin during storage and extending its working time once exposed to ambient light in a dental setting engold.co.
UV Absorber : The inclusion of UV absorbers helps to prevent color degradation and discoloration of the composite resin over time, particularly when exposed to ultraviolet light. These compounds absorb UV radiation, protecting the photoinitiator system and the organic matrix from photochemical degradation reactions that can lead to yellowing or other chromatic changes engold.co.
These additives ensure that this compound maintains its intended properties, such as consistent handling, predictable curing, and long-term aesthetic stability, from manufacturing through clinical application.
Inorganic Filler Phase Technology
The inorganic filler phase is critical to the physical and mechanical integrity of "this compound" composites. This phase is meticulously engineered to optimize properties such as polymerization shrinkage, gloss retention, wear resistance, and radiopacity.
The inorganic filler in "this compound," particularly Palfique LX5 and Palfique Omnichroma, is primarily composed of silica-zirconia fishersci.ptwikipedia.orgfishersci.caereztech.comfishersci.seamericanelements.comontosight.aiwikipedia.orgloradchemical.comsigmaaldrich.comthegoodscentscompany.comuni.lufishersci.comregulations.gov. A key characteristic of these filler particles is their spherical, submicron, or "supra-nano spherical" morphology fishersci.ptwikipedia.orgfishersci.caereztech.comfishersci.seamericanelements.comontosight.aiwikipedia.orgloradchemical.comsigmaaldrich.comthegoodscentscompany.comuni.lufishersci.comregulations.govfishersci.co.uknih.gov.
These spherical silica-zirconia filler particles are synthesized through a specialized sol-gel method ontosight.aiwikipedia.orguni.lu. This manufacturing process allows for precise control over particle formation, resulting in homogeneous dimensions and a monodisperse shape, which contrasts with conventional methods that might produce irregularly shaped particles through crushing ontosight.aiwikipedia.orguni.lu.
For "Palfique LX5," the inorganic filler particles exhibit a mean size of 0.2 μm, with a particle size range generally from 0.1 to 0.3 μm fishersci.ptwikipedia.orgfishersci.caereztech.comfishersci.seamericanelements.comontosight.aiwikipedia.orgloradchemical.comsigmaaldrich.comthegoodscentscompany.com. "Palfique Omnichroma" employs spherical silica-zirconia fillers with a mean particle size of 0.3 μm fishersci.comregulations.gov, while "Palfique Bulk Flow" utilizes 200 nm spherical silica-zirconia fillers uni.lu. The consistency in particle size and spherical morphology results in a monodisperse distribution, where particles possess homogeneous dimensions ontosight.aiwikipedia.orguni.lu.
The high filler load is a significant feature of "this compound" composites, contributing to decreased polymerization shrinkage. For instance, Palfique LX5 contains 82% by weight (71% by volume) of silica-zirconia and composite filler fishersci.ptwikipedia.orgfishersci.caereztech.comfishersci.seamericanelements.comontosight.aiwikipedia.orgloradchemical.comsigmaaldrich.comthegoodscentscompany.com. The spherical and monodisperse arrangement of these filler particles within the resin matrix facilitates uniform diffusion of light ontosight.aiwikipedia.org. This optimized arrangement also contributes to the material's "chameleon effect," enhancing its ability to blend seamlessly with the surrounding tooth structure, leading to restorations with diffuse and less noticeable margins ontosight.aiwikipedia.orgnih.gov.
Table 1: Filler Characteristics of this compound Variants
| Product Variant | Filler Composition | Morphology | Mean Particle Size | Weight % | Volume % |
| Palfique LX5 | Silica-zirconia | Spherical, Supra-nano | 0.2 μm | 82% | 71% |
| Palfique Omnichroma | Spherical Silica-zirconia | Spherical, Supra-nano | 0.3 μm | 79% | 68% |
| Palfique Bulk Flow | Spherical SiO2-ZrO2 | Spherical, Supra-nano | 200 nm (0.2 μm) | 70% | 56% |
The effective integration of inorganic filler particles within the organic resin matrix is achieved through surface treatment, primarily involving silane (B1218182) coupling agents cenmed.com. In Tokuyama Dental's material science, 3-(Trimethoxysilyl)propyl methacrylate (γ-MPTES) is identified as a silane coupling agent utilized for enhancing adhesion between inorganic fillers and the resin matrix ontosight.aisigmaaldrich.comamericanelements.comfishersci.nomassbank.eu.
The mechanism of silane coupling agents involves a two-step process. First, the alkoxy groups within the silane (e.g., trimethoxy groups in γ-MPTES) undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups americanelements.com. Second, these silanol groups react with the hydroxyl groups present on the surface of the inorganic filler particles (e.g., silica (B1680970) or zirconia) through a dehydration and condensation reaction, forming stable siloxane bonds americanelements.com. Simultaneously, the methacrylate functional group of the silane coupling agent is capable of co-polymerizing with the methacrylate monomers (like Bis-GMA and TEGDMA) in the resin matrix during the polymerization process ontosight.aisigmaaldrich.comamericanelements.com. This dual functionality creates a strong, durable chemical bond between the otherwise disparate organic and inorganic phases, which is crucial for the mechanical properties and long-term stability of the composite material ontosight.aisigmaaldrich.comamericanelements.com.
While "this compound" primarily features its proprietary spherical silica-zirconia fillers, some dental resin composites employ advanced filler types such as Surface Pre-Reacted Glass-ionomer (S-PRG) or beta-quartz glass ceramic inserts chem-tools.com. However, based on available information, "Palfique LX5," "Palfique Omnichroma," and "Palfique Bulk Flow" are consistently described with their unique spherical silica-zirconia filler technology fishersci.ptwikipedia.orgfishersci.caereztech.comfishersci.seamericanelements.comontosight.aiwikipedia.orgloradchemical.comsigmaaldrich.comthegoodscentscompany.comuni.lufishersci.comregulations.govfishersci.co.uknih.gov. These specific advanced filler types (S-PRG or beta-quartz glass ceramic inserts) are not detailed as direct components within the formulation of "this compound" or its main variants discussed herein. Instead, Tokuyama Dental's innovation in "this compound" focuses on the controlled synthesis and optimized integration of its spherical supra-nano silica-zirconia particles, coupled with its unique Radical-Amplified Photopolymerization (RAP) Technology, to achieve its characteristic mechanical and aesthetic properties ontosight.aiwikipedia.orguni.lu.
Polymerization Dynamics and Network Formation Studies of Palfique Light
Polymerization Kinetics and Reaction Mechanisms
The polymerization of Palfique Light and related Tokuyama Dental products, such as Palfique LX5, Palfique Universal Flow, and Estelite Σ Quick, is driven by a sophisticated "Radical Amplified Photo-polymerization" (RAP) technology fishersci.cacir-safety.orgfishersci.cafishersci.dk. This system represents an advancement over conventional photo-polymerization mechanisms.
Initiator System Activation and Radical Generation Pathways
Conventional photo-polymerization systems typically rely on camphorquinone (B77051) (CQ) and amines. In these systems, CQ is excited upon light irradiation, subsequently abstracting a hydrogen atom from the amine to produce amine-derived radicals. These radicals then serve as the primary initiators for the polymerization reaction, consuming the CQ in the process as it converts to CQ-H fishersci.cafishersci.cafishersci.dkfishersci.ca.
In contrast, this compound's RAP technology introduces a "Radical Amplifier" (RA). The initial step involves the photo-excitation of CQ by irradiation. However, instead of direct hydrogen abstraction, the excited CQ transfers its energy to the RA. The RA then undergoes decomposition, yielding RA-derived radicals that initiate the polymerization. A key advantage of RAP technology is that the CQ, after transferring its energy, reverts to its ground state. This allows the CQ molecule to be re-excited by further irradiation, effectively recycling it within the polymerization initiator generation reaction. Consequently, a single CQ molecule can generate multiple initiator radicals fishersci.cafishersci.cafishersci.dkfishersci.ca.
This mechanism distinguishes RAP technology from conventional systems by eliminating chemical reactions between two molecular species, such as hydrogen abstraction, leading to a faster generation of initiator radicals fishersci.cafishersci.cafishersci.dkfishersci.ca. Research indicates that the RAP initiator system produces approximately 2.5 times more radicals compared to the conventional CQ/amine system, contributing to its enhanced polymerization activity fishersci.cafishersci.nl.
Monomer Conversion Rates and Polymerization Depth
This compound and its variants incorporate a matrix of monomers that typically include Bis-GMA (Bisphenol A-glycidyl methacrylate), Bis-MPEPP (Bisphenol A polyethylene (B3416737) glycol diether dimethacrylate), TEGDMA (Triethylene glycol dimethacrylate), and UDMA (Urethane dimethacrylate) fishersci.cacir-safety.orgcenmed.comontosight.ai.
The efficiency of the RAP technology is evident in the monomer conversion rates. Studies have shown that the radical amplified photo-polymerization initiator significantly reduces the amount of residual monomers compared to conventional CQ-amine photo-polymerization initiators, even with shorter light exposure durations (e.g., 10 seconds versus 30 seconds) fishersci.cafishersci.cafishersci.dkfishersci.ca. This high conversion is a hallmark of composites employing RAP technology, allowing for a high filler content, such as 71 wt% in Estelite Flow Quick fishersci.cafishersci.cafishersci.nl.
The polymerization depth, also referred to as cure depth, is a critical performance indicator. For Palfique LX5, a cure depth of 4.5 mm has been reported when cured with a halogen light at 800 mW/cm² with a 400-500 nm wavelength for 10 seconds cir-safety.org. Palfique Bulk Flow also demonstrates a high depth of cure, reaching 4 mm wikipedia.orgcir-safety.org. Inadequate polymerization can occur in deep cavities if the light intensity diminishes significantly as it penetrates the material labsolu.ca.
Palfique LX5 exhibits a linear polymerization shrinkage of 1.3% cir-safety.org. Similarly, Estelite Σ Quick, which also utilizes RAP technology, demonstrates a minimal polymerization shrinkage of 1.3% among commercially available composite resins fishersci.ca. Polymerization shrinkage can be influenced by environmental factors, with lower temperatures and light intensities generally resulting in less shrinkage ataman-chemicals.comnih.gov. Conversely, higher total energy delivered to the composite can lead to greater polymerization shrinkage cenmed.com.
Influence of Light Curing Unit Parameters on Polymerization Efficiency
The efficacy of polymerization in this compound is highly dependent on the parameters of the light curing unit (LCU), including its spectral output, irradiance, and the duration of light exposure.
This compound composites are designed to be cured by various LCU types, including halogen, LED, or Plasma Arc lights, typically emitting within a wavelength range of 400-500 nm, with a peak around 470 nm for products like Palfique LX5 cir-safety.orgcenmed.comontosight.ai.
An irradiance of 800 mW/cm² or greater is recommended for effective polymerization with a 10-second curing time for Palfique Universal Flow and Palfique Bulk Flow fishersci.cawikipedia.orgcir-safety.org. For Palfique LX5, an irradiance of 800 mW/cm² for 10 seconds is associated with an increment depth of 2.2 mm for certain shades ontosight.ai. The light intensity significantly influences the polymerization process. Lower light intensities generally lead to less polymerization shrinkage ataman-chemicals.comnih.gov. However, very high intensities can lead to rapid reaction rates which may negatively affect the integrity of the restoration-cavity interface nih.gov.
A key feature of RAP technology is its ability to control the polymerization rate. The material exhibits slow polymerization and good stability under low light intensities, such as ambient dental light. However, under high light intensities from an LCU, the polymerization rate becomes significantly faster fishersci.cafishersci.dkfishersci.nl. Adequate polymerization necessitates visible light with appropriate wavelength and sufficient intensity ataman-chemicals.com.
This compound and its derivatives are characterized by short curing times. Palfique Universal Flow, Palfique Bulk Flow, and Palfique LX5 are typically cured in 10 seconds with an irradiance of 800 mW/cm² or more fishersci.caontosight.aiwikipedia.orgcir-safety.orgcenmed.com. The RAP technology allows for curing times that are approximately one-third of those required by conventional products fishersci.cafishersci.cafishersci.dkfishersci.nlontosight.ai. Palfique LX5, depending on the power of the light-curing device, can be cured within a range of 3 to 20 seconds cir-safety.org.
Longer curing times can enhance mechanical properties, with studies showing that 40 seconds of LED light exposure can lead to higher microhardness values compared to 20 seconds nih.gov. If light attenuation occurs (e.g., due to dentin), recovery of mechanical properties can be achieved by increasing the irradiation time by 1.5 to 4 times the standard duration thegoodscentscompany.com.
Moreover, this compound products demonstrate an extended working time, typically around 90 seconds under ambient light conditions (10,000 lx) cir-safety.orgcenmed.com. This extended working time and stability under ambient light are facilitated by the RAP technology, which provides a balance between high polymerization activity for curing and stability during manipulation fishersci.cacir-safety.orgfishersci.cafishersci.dkfishersci.nlcenmed.comcenmed.comuni.lu.
Here is a summary of typical curing parameters for Palfique LX5:
Table 1: Palfique LX5 Curing Parameters and Increment Depth (Example for Specific Shades) ontosight.ai
| Light Type | Intensity (mW/cm²) | Curing Time (seconds) | Increment Depth (mm) for A1, A2, A3, A3.5, B1, B2, B3, C1, C2, OA1, OA2, CE(Inc.), BW, WE Shades | Increment Depth (mm) for A4, A5, B4, C3, OA3, OPA2, SW Shades |
| Halogen | 400 | 10 | 1.9 | 1.6 |
| Halogen | 400 | 20 | 2.2 | 1.9 |
| Halogen | 600 | 10 | 2.0 | 1.7 |
| Halogen | 600 | 20 | 2.5 | 2.0 |
| Halogen | 800 | 5 | 1.8 | 1.6 |
| Halogen | 800 | 10 | 2.2 | 1.9 |
| LED | 260 | 10 | 1.7 | 1.4 |
| LED | 260 | 20 | 2.0 | 1.7 |
| LED | 900 | 5 | 1.7 | 1.5 |
| LED | 900 | 10 | 2.0 | 1.8 |
| Plasma Arc | 950 | 3 | 1.9 | 1.5 |
Degree of Conversion (DC) Analysis
The Degree of Conversion (DC) quantifies the percentage of monomer double bonds that convert into polymer single bonds during the curing process. It is a fundamental parameter that directly correlates with the physicochemical properties of resin composites, significantly influencing their hardness, mechanical strength, and resistance to wear thegoodscentscompany.comguidetopharmacology.orgsigmaaldrich.com.
An insufficient DC can lead to compromised mechanical and physical properties of the restoration, potentially resulting in adverse clinical outcomes such as microcracks, fracture, marginal staining, and microleakage guidetopharmacology.org. Therefore, achieving an adequate DC is paramount for the longevity and performance of dental restorations.
Palfique materials, particularly those utilizing RAP technology, are noted for achieving a high degree of conversion fishersci.cafishersci.ca. The significant reduction in residual monomers observed with RAP technology is a direct indicator of increased monomer conversion fishersci.cafishersci.cafishersci.dkfishersci.ca.
The DC values can be significantly impacted by various factors, including the LCU's battery level. Studies have demonstrated that lower battery levels in LED curing units can lead to a statistically significant decrease in the DC for tested composites, including Estelite Palfique thegoodscentscompany.com. Other influential factors on DC include light intensity, exposure duration, and the specific composition of the resin material itself ataman-chemicals.comthegoodscentscompany.comnih.govsigmaaldrich.comuni.lu. While some studies report high DC values for the organic matrix of composites, ranging from 70% to 90%, others indicate lower conversion percentages sigmaaldrich.com. Optimizing these parameters is crucial to ensure satisfactory polymerization and, consequently, the clinical success of this compound restorations.
Table 2: Key Properties and Values for this compound (and related products)
| Property | Value (Product Example) | Reference |
| Cure Depth | 4.5 mm (Palfique LX5, 800 mW/cm², 10s) | cir-safety.org |
| Cure Depth | 4 mm (Palfique Bulk Flow) | wikipedia.orgcir-safety.org |
| Linear Polymerization Shrinkage | 1.3% (Palfique LX5, Estelite Σ Quick) | cir-safety.orgfishersci.ca |
| Radical Generation (vs. conventional) | ~2.5 times greater (RAP initiator system) | fishersci.cafishersci.nl |
| Curing Time | 10 seconds (Palfique Universal Flow, Palfique Bulk Flow, Palfique LX5 ≥800mW/cm²) | fishersci.caontosight.aiwikipedia.orgcir-safety.orgcenmed.com |
| Working Time (Ambient Light) | 90 seconds (Palfique LX5, Palfique Universal Flow) | cir-safety.orgcenmed.com |
Spatial Distribution of Degree of Conversion within Cured Material
The degree of conversion (DC) in light-cured resin composites, including this compound, is influenced by factors such as the organic matrix chemistry, filler type and dispersion, photoinitiators, light intensity, exposure time, and the light tip size researchgate.net. The light transmission through the composite resin directly affects the degree of conversion, with higher light intensity and appropriate exposure times generally leading to greater monomer-to-polymer conversion nih.gov.
Studies on dental composites often reveal a non-uniform strain distribution during photopolymerization, which is attributed to the curing lamp's intensity distribution and consequently affects the spatial distribution of the degree of conversion researchgate.net. While specific detailed research findings on the precise spatial distribution of DC within cured this compound were not extensively detailed in the provided search results, it is a general characteristic of light-ccured composites that the DC can vary across the depth of the material due to light attenuation researchgate.net. Higher DC values are typically observed closer to the light source, decreasing with depth. For instance, in a 2mm thick specimen, the top surface generally exhibits higher Knoop hardness (related to DC) than the bottom surface researchgate.net. The cure depth for Palfique LX5 is reported as 4.5 mm, assuming a halogen light curing unit with 800 mW/cm² power and 10 seconds of activation phsgroup.com.br.
Methodological Approaches for DC Quantification (e.g., FTIR Spectroscopy)
Fourier Transform Infrared (FTIR) spectroscopy is a widely utilized and reliable technique for quantifying the degree of conversion in methacrylate (B99206) dental resins, including those found in this compound researchgate.netmdpi.comthejcdp.com. This method involves detecting the changes in the absorbance spectrum, specifically the C=C stretching vibrations, before and after the polymerization of the material researchgate.netmdpi.comthejcdp.com.
To perform FTIR analysis, samples are often prepared as films or pulverized and pressed with KBr mdpi.comthejcdp.com. The ratio of the absorbance density of aliphatic C=C bonds (around 1637 cm⁻¹) to aromatic C-C bonds (around 1608 cm⁻¹), which serves as an internal reference, is typically used to calculate the degree of conversion researchgate.net. Measurements can be taken immediately after light-curing and at various time points, such as 24 hours, 48 hours, and 7 days, to observe the progression of conversion researchgate.netthejcdp.com. Studies indicate that while there might be a significant increase in DC between immediate and 24-hour readings, the increase between 24 and 48 hours might not be statistically significant, with the highest values typically found after 7 days thejcdp.com.
A study comparing a commercial composite with an Advanced Polymerization System (APS), which is similar to RAP technology, found variations in DC values among different resins. For example, some resins showed higher immediate and 24-hour DC values compared to others researchgate.net.
Polymerization Shrinkage and Stress Generation
Polymerization shrinkage is an inherent phenomenon in resin composites, including this compound, due to the reduction in intermolecular distances as monomers convert into a denser polymer network phsgroup.com.brresearchgate.net. This volumetric contraction can lead to internal stresses within the material and at the tooth-restoration interface, potentially causing clinical issues such as marginal gap formation, debonding, microleakage, and postoperative sensitivity researchgate.netuwc.ac.zanih.gov.
Volumetric Contraction Measurement Techniques and Influencing Factors
Polymerization shrinkage of this compound is reported to be low due to its high filler load (82% by weight, 71% by volume) dentexinternational.comphsgroup.com.brphsgroup.com.brengold.co. For Palfique LX5 and Palfique Asteria (formerly Estelite Σ Quick), the linear polymerization shrinkage is approximately 1.3% phsgroup.com.brtokuyama-dental.com.
Measurement of polymerization shrinkage is often performed using original methods designed to simulate clinical conditions, such as measuring shrinkage at the cavity floor when the composite is placed and light-exposed tokuyama-dental.comtrycare.co.ukscribd.comtokuyama-us.com.
Several factors influence volumetric contraction:
Filler Content and Type: A high filler load, like the 82% by weight in Palfique LX5, contributes to decreased polymerization shrinkage dentexinternational.comphsgroup.com.brengold.co. The spherical, supra-nano silica-zirconia fillers in this compound are designed to minimize shrinkage phsgroup.com.brtokuyama-dental.comtokuyama-dental.com.
Curing Light Intensity and Exposure Time: The curing protocol, including radiant exposure and curing time, affects polymerization kinetics and linear shrinkage mdpi.com. Higher light intensity can increase the speed of polymerization, which in turn can influence the shrinkage rate tokuyama-us.commdpi.com.
Temperature: Pre-heating composite resin materials can improve physical properties and potentially compensate for a drop in light intensity researchgate.net.
Cavity Design: Cavity configuration also plays a role in how shrinkage affects the restoration uwc.ac.za.
Table 1: Polymerization Shrinkage Data for this compound and Similar Composites
| Product (or similar) | Linear Polymerization Shrinkage (%) | Filler Content (wt%) | Filler Content (vol%) | Reference |
| Palfique LX5 | 1.3 | 82 | 71 | phsgroup.com.br |
| Estelite Σ Quick | 1.3 | Not specified | Not specified | tokuyama-dental.comtokuyama-us.com |
| Palfique Asteria | 1.3 | 82 | 71 | tokuyama-dental.comengold.co |
| Palfique Bulk Flow | Not specified (lowest among bulk fill) | 70 | 56 | tokuyama-dental.com |
Internal Stress Development during Polymerization
Internal stress develops as the material polymerizes and contracts, particularly when bonded to cavity walls, transmitting stress to the tooth-restoration interface researchgate.netuwc.ac.zanih.govresearchgate.net. This stress, also known as polymerization contraction stress (PCS), can lead to various clinical complications researchgate.netuwc.ac.zanih.gov. The polymerization stress values can continue to increase for several hours after initial light irradiation, with studies showing an increase up to 12 or even 24 hours post-irradiation researchgate.net. The polymerization shrinkage stress for Palfique LX5 (or Estelite Σ Quick, its equivalent) is reported as 0.7 MPa phsgroup.com.br. For Palfique Bulk Flow, the polymerization shrinkage stress was found to be 0.64 MPa, which is considered low among flowable bulk-fill composites tokuyama-dental.com.
The development of internal stress is influenced by several factors:
Degree and Rate of Conversion: A higher degree of conversion generally leads to greater shrinkage and stress researchgate.netresearchgate.net. The speed of the polymerization reaction also influences the magnitude of contraction stress researchgate.net.
Elastic Modulus: The elastic modulus of the composite, which reflects its stiffness, increases as polymerization progresses and contributes to the development of stress researchgate.net.
Material Composition: The composition of the restorative material, including its monomer and filler components, plays a key role in the magnitude and kinetics of shrinkage stress researchgate.netmdpi.com. The spherical filler shape in Palfique composites is believed to mitigate shrinkage stress tokuyama-dental.com.
Table 2: Polymerization Stress Data for this compound and Similar Composites
| Product (or similar) | Polymerization Shrinkage Stress (MPa) | Reference |
| Palfique LX5 (Estelite Σ Quick) | 0.7 | phsgroup.com.br |
| Palfique Bulk Flow | 0.64 | tokuyama-dental.com |
Strategies to Mitigate Polymerization Stress (e.g., Incremental Layering, Filler Modification)
Minimizing polymerization stress is crucial for enhancing the longevity and integrity of dental restorations researchgate.netnih.gov. Several strategies are employed:
Filler Modification: The use of specific filler types and their optimized load can significantly reduce polymerization shrinkage and the resulting stress. This compound's spherical supra-nano silica-zirconia fillers (0.2 μm mean particle size, 82 wt% / 71 vol% for LX5) contribute to its low polymerization shrinkage and stress dentexinternational.comphsgroup.com.brphsgroup.com.brtokuyama-dental.comengold.co. The round shape of the fillers in Palfique Bulk Flow is specifically credited with mitigating shrinkage stress tokuyama-dental.com.
Photo-activation Strategies:
Alternative Light-Curing Sources and Modes: The type of light-curing unit and its activation mode (e.g., intermittent light, exponential, soft-start, or pulse delay modes) can influence stress development tokuyama-us.comnih.gov. Employing alternative light-curing sources has shown a greater impact on minimizing stress compared to technique protocols or modifying light intensity nih.gov.
Radical-Amplified Photopolymerization (RAP) Technology: this compound utilizes RAP technology, which provides a balance between high polymerization activity for short curing times and stability under ambient light phsgroup.com.brtokuyama-dental.comtokuyama-dental.comtokuyama-dental.com. This controlled polymerization rate can help manage stress development tokuyama-dental.comtokuyama-dental.com.
Use of Flowable Composites as an Elastic Layer: An elastic intermediate layer of flowable composite resin can act as a stress absorber, mitigating polymerization shrinkage from the overlying composite and reducing stress at the tooth-restoration interface researchgate.net.
Degradation Mechanisms and Material Stability of Palfique Light
Water Sorption and Solubility Behavior
Mechanisms of Water Uptake and Diffusion within the Polymer Network
Water uptake in dental composites is a significant factor in their degradation, occurring through various mechanisms within the polymer network. The primary mechanism is diffusion, where water molecules are absorbed by the material, occupying microvoids and free spaces within the polymer matrix researchgate.net. This process leads to the plasticization and swelling of the material researchgate.netmdpi.com.
The extent of water sorption is influenced by the composition of the resin, particularly the hydrophilicity of the monomers and the flexibility of the polymer network mdpi.comresearchgate.netnih.gov. Hydrophilic monomers such as Bis-GMA and UDMA contribute to higher water sorption researchgate.netresearchgate.net. TEGDMA, known for creating a dense yet flexible polymer network, can absorb a substantial amount of water (e.g., 6.33 wt% in a study of dimethacrylate-based resins), allowing for significant swelling of the polymer chains researchgate.net. Conversely, more hydrophobic monomers like ethoxylated bisphenol-A-glycidyl methacrylate (B99206) (Bis-EMA) and ethoxylated bisphenol-A dimethacrylate (EBPDMA) are associated with lower water absorption researchgate.net. The filler content also inversely affects water absorption; a higher weight ratio of filler to polymer matrix typically results in decreased water absorption nih.govunip.br.
Water exists in different forms within hydrogels and polymer networks: bound water, tightly associated with polymer chains, and free water, existing within network openings nih.gov. As a hydrogel swells, polar regions are first hydrated, followed by water filling network openings as chains become saturated nih.gov. Water absorption in resin-based materials like Palfique Light tends to increase gradually until equilibrium is reached, often around 60 days in simulated environments mdpi.commanchester.ac.uk. Cyclic sorption and desorption of water can also induce internal mechanical stresses, and water absorption can be accelerated under cyclic fatigue loads researchgate.net.
Effects of Water Sorption on Material Properties and Network Integrity
Excessive water sorption can significantly affect the material properties and integrity of the polymer network in dental composites. A critical consequence is the hydrolytic degradation of chemical bonds between the resin matrix and filler particles, leading to molecular instability and weakening of the polymer network researchgate.netnih.gov. This can result in the release of filler particles and ultimately compromise the restoration's integrity and durability researchgate.net.
Water uptake causes plasticization of the polymer matrix, which can reduce the material's hardness, decrease its stiffness, and increase its flexibility researchgate.netmdpi.com. This plasticizing effect allows for greater deformation under load researchgate.net. Studies have shown that water storage can reduce flexural strength and increase surface roughness of composite materials mdpi.com. For instance, a study on various bulk-fill composites, including Palfique, observed a significant decrease in flexural strength and an increase in surface roughness after 30 days of water storage mdpi.com.
Water absorption can also contribute to the loss of material components and affect color stability phsgroup.com.brnih.gov. Materials with low water sorption and a high filler/resin matrix ratio tend to exhibit greater color stability phsgroup.com.br.
Analysis of Leachable Components
The polymerization process of resin composites does not always achieve 100% conversion, leading to the presence of unreacted monomers and other components within the material researchgate.netnih.govresearchgate.net. These "leachable components" can elute into the surrounding aqueous environment, such as saliva researchgate.netresearchgate.netresearchgate.net.
The elution of leachable components is rapid, with a significant majority being released within hours to 24 hours of soaking in an aqueous solvent researchgate.net. Studies have reported weight losses of up to 2% of the composite's mass under certain conditions due to elution researchgate.net. The quantity and rate of elution are influenced by several factors:
Degree of Cure: A lower degree of polymerization can lead to more unreacted monomers and higher leaching researchgate.netresearchgate.net.
Monomer Composition: The specific type of monomers present affects leachability. For example, Bis-GMA and TEGDMA are commonly identified leachable monomers researchgate.netnih.gov. In one study, TEGDMA was found to be the main monomer released, with maximal concentration in the eluate observed after 7 days researchgate.net.
Solvent Characteristics: The composition and solubility characteristics of the extraction solvent influence the kinetics and mechanism of elution. Elution into ethanol/water mixtures can be more significant than into water alone researchgate.net. Artificial saliva can also lead to higher leakage of filler elements like silicon and barium compared to distilled water researchgate.net.
Filler Composition: The type of filler can also affect leaching. Composites containing strontium and/or barium glasses have shown to leach more silicon than those with quartz or pyrolytic silica (B1680970) researchgate.netresearchgate.net.
The elution of residual monomers and degradation products is a concern for both biocompatibility and the long-term structural stability of the restoration researchgate.netresearchgate.net.
Material Microhardness Changes and Related Degradation Phenomena
Microhardness is a key mechanical property reflecting a material's resistance to permanent indentation, and it is correlated with mechanical strength, stiffness, wear resistance, and the degree of conversion of the resin matrix phsgroup.com.bressentdent.orgnih.gov. Changes in microhardness over time and in simulated environments can indicate degradation jocpd.comresearchgate.net.
Evaluation of Microhardness Over Time in Simulated Environments
The microhardness of "this compound" and similar resin composites can be affected by various environmental factors and aging conditions. Palfique LX5 has a reported Vickers hardness of 42 HV phsgroup.com.br. Exposure to acidic environments, such as gastric acid, can significantly reduce the microhardness of composite resins, including Palfique Estelite Paste jocpd.com. A study evaluating Palfique Estelite Paste found a significant decrease in microhardness after exposure to simulated gastric acid jocpd.com.
Immersion in different beverages can also influence surface microhardness. For instance, a study found that immersion in beer caused the greatest change in surface microhardness of a composite resin, followed by coffee, with the least change observed in artificial saliva nih.gov. This reduction in hardness due to alcohol in beverages may be attributed to the absorption of alcohol molecules by the resin matrix, leading to a softening effect nih.govnih.gov.
Water storage can influence microhardness, although some studies on bulk-fill composites, including Palfique Bulk Flow, showed that water storage for 30 days did not have a statistically significant effect on Vickers microhardness mdpi.com. However, other studies suggest that water absorption can plasticize the polymer matrix, potentially reducing its hardness researchgate.net. The light intensity during curing can also affect microhardness and degree of conversion essentdent.org.
Correlation between Microhardness Reduction and Network Degradation
Hydrolytic Degradation: Water absorption can lead to the hydrolysis of chemical bonds, which weakens the polymer network and subsequently reduces hardness researchgate.netnih.govresearchgate.net. Studies have concluded that materials undergoing aging in an aqueous environment exhibit hydrolytic degradation, leading to statistically significant differences in hardness over time researchgate.net.
Leaching of Components: The elution of unreacted monomers and other unbound molecules, as discussed in section 4.3.3, can contribute to a loss in material mass and can indirectly affect the structural integrity and hardness of the composite researchgate.net.
Filler-Matrix Interface: The integrity of the interface between the filler particles and the resin matrix is critical for mechanical properties. Degradation at this interface, often due to water uptake and hydrolysis, can lead to filler particle debonding, compromising the material's strength and hardness researchgate.net.
Degree of Conversion: Microhardness is strongly correlated with the degree of conversion of the polymer network phsgroup.com.bressentdent.orgnih.gov. Inadequate polymerization can negatively affect mechanical and physical properties, including microhardness, and makes the composite more prone to degradation researchgate.netessentdent.org. A lower degree of conversion implies more residual monomers, which can be leached, further impacting material stability and hardness researchgate.net.
Interfacial Science and Adhesion Mechanisms of Palfique Light
Fundamental Principles of Adhesion to Substrate Materials
The adhesion of resin-based materials to enamel and dentin is a complex process governed by both micromechanical and chemical interactions. The goal is to create a durable bond that can withstand the mechanical stresses of mastication and the chemical challenges of the oral environment.
Adhesion to tooth structure is primarily achieved through two mechanisms: micromechanical and chemical bonding.
Micromechanical Bonding: This is the principal mechanism of adhesion for modern dental adhesives. dentalproductsreport.com The process involves creating microscopic irregularities on the tooth surface into which a low-viscosity resin can flow and polymerize, creating a mechanical interlock. dentalproductsreport.com
On Enamel: Acid etching, typically with phosphoric acid, selectively dissolves the enamel rods, creating a porous surface with high surface energy that is conducive to resin infiltration.
On Dentin: Etching removes the smear layer (a layer of debris from cavity preparation) and demineralizes the top layer of dentin, exposing a network of collagen fibrils. dentalproductsreport.compocketdentistry.com The adhesive resin then infiltrates this collagen network. dentalproductsreport.com The solidified resin within the dentinal tubules are known as "resin tags". nih.gov
Chemical Bonding: While micromechanical bonding is dominant, chemical interaction between the adhesive and the tooth structure can enhance the bond's strength and longevity. This is achieved through functional monomers within the adhesive that can form chemical bonds with the calcium in hydroxyapatite, the mineral component of tooth tissue. researchgate.net Bonding systems associated with the Palfique line, such as Palfique Universal Bond, contain a proprietary "3D-SR monomer" which is designed to provide chemical bonding to the tooth structure. tokuyama-dental.comshafamarket.net This monomer contains phosphate groups that can interact with calcium, promoting a more stable and durable adhesive interface. shafamarket.nettokuyamairaq.com
A crucial element in modern dentin bonding is the formation of the hybrid layer. dentalproductsreport.com This layer, also known as the resin-dentin interdiffusion zone, is an acid-resistant structure composed of the adhesive polymer and the demineralized dentin collagen network. dentalproductsreport.comlandofsmile.com.tr
The formation of the hybrid layer is a multi-step process:
Conditioning: The dentin surface is treated with an acidic conditioner (in etch-and-rinse systems) or an acidic primer (in self-etch systems) to remove the smear layer and demineralize the superficial dentin, exposing the collagen fibrils. dentalproductsreport.com
Priming: A primer, containing hydrophilic monomers dissolved in a solvent, is applied to the demineralized dentin. The primer reduces the surface tension and allows the subsequent adhesive resin to penetrate the moist collagen network.
Adhesive Application: A bonding agent (adhesive resin) is applied, which infiltrates the primed collagen network and co-polymerizes with the primer, enveloping the collagen fibrils. landofsmile.com.tr
The quality and thickness of the hybrid layer are critical for the longevity of the restoration. dentalproductsreport.com Studies have shown that the thickness of the hybrid layer can vary depending on the type of adhesive system used. nih.gov For instance, etch-and-rinse systems tend to form thicker and more uniform hybrid layers compared to some self-etch systems. dentalproductsreport.comnih.gov The orientation of the dentinal tubules also significantly affects the thickness of the hybrid layer, with perpendicularly oriented tubules resulting in a thicker layer and more prominent resin tags. nih.gov Self-etching bonding systems, such as Palfique Bond, are designed to create a uniform bonding layer and a distinct hybrid layer by simultaneously demineralizing and infiltrating the dentin surface. indiamart.comdentalprod.com
Interaction with Dental Adhesives and Primers
The performance of a composite like Palfique Light is inextricably linked to the adhesive system used. Compatibility between the bonding agent, the composite, and the curing method is essential for achieving a stable and durable interfacial seal.
The polymerization of dental bonding agents is a critical step that transforms the liquid monomer into a solid polymer, locking it into the tooth structure and providing a surface for the composite to bond to. Most modern adhesives are light-cured and contain a photoinitiator system, commonly based on camphorquinone (B77051) (CQ), which initiates the polymerization reaction upon exposure to blue light in the 400-500 nm wavelength range. tokuyama-dental.comresearchgate.net
Palfique Universal Bond is formulated to be compatible with light-curing, dual-curing, and self-curing composite materials without the need for a separate activator. tokuyama-dental.comtokuyama-dental.com This "universal" compatibility is a significant advantage, simplifying clinical procedures. This is achieved through proprietary technologies like the BoSE (Borate Self-Etch) technology, which exhibits high catalytic activity even in the acidic environment of a self-etch adhesive, allowing for efficient polymerization when in contact with chemically cured or dual-cured composites. shafamarket.net This "Contact Cure" technology ensures that the thin bonding layer hardens rapidly upon contact with the resin material. tokuyama-dental.com
The working time of adhesives can be limited by exposure to ambient and operating lights, which can initiate premature polymerization. researchgate.net High-power operating lights may reduce the fluidity of adhesives, potentially compromising the formation of a uniform layer. researchgate.net Palfique Bond is noted to have a working time of five minutes under a light-blocking plate, providing sufficient time for application. dentalprod.com
The choice of adhesive system and application technique (e.g., total-etch, self-etch, or selective-enamel-etch) has a direct impact on the integrity of the interface between the restoration and the tooth. nih.gov Palfique Universal Bond is designed to be used with all three etching techniques, offering clinical flexibility. shafamarket.nettokuyama-dental.com
Etch-and-Rinse (Total-Etch) Systems: These systems generally create a thicker hybrid layer and have demonstrated strong and reliable bonds, particularly to enamel. nih.gov However, they are considered more technique-sensitive, especially regarding the moisture level of the dentin after rinsing. dentalproductsreport.com
Self-Etch Systems: These systems simplify the clinical procedure by combining the conditioning and priming steps, reducing the potential for over-etching dentin and decreasing technique sensitivity. dentalproductsreport.comindiamart.comdentalprod.com Studies comparing adhesive systems have shown that while self-etch systems may show wider initial interfacial gaps, these can diminish over time with water storage. nih.gov The 3D SR monomer in Palfique Bond is specifically designed for self-etch applications to create a strong, durable bond and a uniform bonding layer, which contributes to excellent marginal integrity. indiamart.comdentalprod.com
The integrity of the interface is not only dependent on the bond to the tooth but also on the bond between the adhesive and the composite. The chemical composition of both the adhesive and the composite must be compatible to ensure a strong co-polymerization link. The methacrylate (B99206) functional groups in the 3D-SR monomer and other resin monomers in the adhesive copolymerize with the monomers in the Palfique composite resin to form a cohesive bond. shafamarket.net
Interfacial Adaptation and Microleakage Studies (In Vitro Models)
The ultimate test of an adhesive system's effectiveness is its ability to prevent microleakage, which is the microscopic passage of bacteria, fluids, and ions at the restoration-tooth interface. iosrjournals.orgnih.gov Persistent microleakage can lead to marginal discoloration, secondary caries, and pulpitis. iosrjournals.org In vitro studies are commonly used to evaluate the interfacial adaptation and sealing ability of restorative systems.
An in vitro study was conducted to evaluate and compare the marginal integrity of three esthetic restorative materials, including Tokuyama Palfique LX-5, in Class V cavities. iosrjournals.org Microleakage was assessed using a dye penetration method under a stereomicroscope after the restored teeth were subjected to thermocycling to simulate temperature changes in the oral cavity. iosrjournals.org
The study found that all restorative materials exhibited some degree of microleakage. iosrjournals.org When comparing the materials, Tetric N-Ceram showed the least microleakage, followed by Tokuyama Palfique LX-5, and then GC G-Aenial Anterior Composite, although the difference between the latter two was not statistically significant. iosrjournals.org The results indicate that while Palfique LX-5 provides an acceptable marginal seal, other materials may perform better under the specific conditions of this in vitro study. iosrjournals.org
The table below summarizes the microleakage findings from the aforementioned study. iosrjournals.org
| Restorative Material Group | Mean Microleakage Score (Occlusal Margin) | Mean Microleakage Score (Cervical Margin) |
| Group A (Tokuyama Palfique LX-5) | 1.10 | 1.30 |
| Group B (Ivoclar Tetric N-Ceram) | 0.80 | 1.10 |
| Group C (GC G-Aenial Anterior) | 1.30 | 1.40 |
| Microleakage was scored on a scale of 0-3, where a higher score indicates greater dye penetration. |
Polymerization shrinkage of the composite material is a primary factor contributing to stress at the restoration margins, which can lead to gap formation and microleakage. iosrjournals.orgnih.gov Palfique LX-5 is described as a resin-based material with supra-nano spherical fillers, a feature designed to provide low polymerization shrinkage and high wear resistance. iosrjournals.org The interplay between the adhesive's bonding effectiveness and the composite's shrinkage stress is a critical determinant of long-term interfacial integrity.
Methodologies for Assessing Marginal Adaptation (e.g., Dye Penetration, Micro-CT)
The evaluation of marginal adaptation is crucial to predict the clinical performance of a restorative material. Various in vitro methodologies are employed to assess the sealing ability and the presence of gaps at the tooth-restoration interface.
Dye Penetration: This is a widely used and cost-effective method to assess microleakage. It involves immersing the restored tooth in a dye solution (e.g., methylene blue, basic fuchsin, or silver nitrate) for a specific period. Afterward, the tooth is sectioned, and the extent of dye penetration along the interface is scored using a microscope. tokuyama-dental.com A study evaluating the marginal adaptation of "this compound Cured composite resin" in Class II cavities utilized a fluorescent resin and a toluidine blue solution to disclose any existing gaps. researchgate.nettokuyama-us.comresearchgate.nettokuyama-dental.com The findings from this study highlighted variability in marginal adaptation depending on the bonding agent used.
Other advanced techniques for assessing marginal adaptation include Scanning Electron Microscopy (SEM) for high-resolution imaging of the interface and Atomic Force Microscopy (AFM) for topographical analysis at the nanoscale.
Table 1: Methodologies for Assessing Marginal Adaptation of Dental Composites
| Methodology | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Dye Penetration | Immersion of the restored tooth in a dye solution to visualize microleakage pathways after sectioning. | Cost-effective, simple to perform. | Destructive, two-dimensional analysis, potential for staining artifacts. |
| Micro-Computed Tomography (Micro-CT) | Non-destructive X-ray imaging to create three-dimensional reconstructions of the tooth-restoration interface, allowing for volumetric gap analysis. | Non-destructive, three-dimensional analysis of the entire interface, allows for longitudinal studies. | High cost of equipment, resolution may be limited for very small gaps. |
| Scanning Electron Microscopy (SEM) | High-magnification imaging of sectioned samples to directly visualize the interface and any existing gaps. | High resolution, detailed morphological information. | Destructive, two-dimensional analysis of a specific plane, requires sample coating. |
| Atomic Force Microscopy (AFM) | High-resolution surface imaging technique that can provide topographical information of the interface at the nanometer scale. | Extremely high resolution, quantitative surface roughness data. | Analysis of very small areas, sensitive to surface contamination. |
Factors Influencing Interfacial Gap Formation (e.g., Polymerization Shrinkage, Material Viscoelasticity)
The formation of interfacial gaps is a multifactorial issue, with the intrinsic properties of the composite material playing a significant role.
Polymerization Shrinkage: Resin composites, including "this compound," undergo volumetric shrinkage during the light-curing process as monomer molecules convert into a polymer network. This shrinkage can generate substantial stress at the bonded interface. If the stress exceeds the bond strength of the adhesive to the tooth structure, it can lead to the formation of a gap, compromising the marginal seal. A study on "this compound" investigated the internal stresses resulting from polymerization shrinkage using photoelastic analysis. The study concluded that the velocity of polymerization is a critical factor influencing the magnitude of these internal stresses, with light-curing composites generating significantly higher stress at the cavity wall compared to self-curing composites. While specific polymerization shrinkage values for "this compound" are not detailed in the available literature, it is a known characteristic of methacrylate-based composites.
Material Viscoelasticity: The viscoelastic behavior of a composite resin influences its ability to flow and relieve stress during polymerization. A material with lower viscosity in the initial stages of curing can better adapt to the cavity walls and dissipate some of the shrinkage stress before solidification. The composition of "this compound," including its monomer and filler content, dictates its viscoelastic properties and, consequently, its predisposition to gap formation.
Other factors that influence interfacial gap formation include the cavity configuration (C-factor), the type of adhesive system used, and the light-curing technique employed.
Table 2: Factors Contributing to Interfacial Gap Formation in Composite Restorations
| Factor | Description | Influence on Gap Formation |
|---|---|---|
| Polymerization Shrinkage | Volumetric reduction of the composite material during the curing process. | Creates stress at the tooth-restoration interface, which can lead to debonding and gap formation if it exceeds the adhesive bond strength. |
| Material Viscoelasticity | The ability of the material to exhibit both viscous and elastic properties. | A lower pre-gel viscosity allows for better flow and stress relaxation, potentially reducing gap formation. |
| Cavity Configuration (C-Factor) | The ratio of bonded to unbonded surfaces of the restoration. | A higher C-factor restricts the flow of the composite and increases polymerization stress, making gap formation more likely. |
| Adhesive System | The bonding agent used to adhere the composite to the tooth structure. | The bond strength and sealing ability of the adhesive system directly counteract the forces of polymerization shrinkage. |
| Curing Technique | The method of light application (e.g., continuous, soft-start, pulse-delay). | Modulating the light intensity can influence the polymerization kinetics and allow for more stress relaxation, potentially reducing gap formation. |
Adhesion to Diverse Substrates (e.g., Dentin, Enamel, Glass-Ionomer Cements)
The ability of a restorative material to form a durable bond to various dental substrates is fundamental to its clinical success. The adhesive performance of "this compound" is dependent on the accompanying bonding system used.
Adhesion to Dentin and Enamel: Achieving a stable bond to both enamel and dentin is essential for the longevity of a restoration. Enamel bonding is generally more predictable due to its higher mineral content and regular structure. Dentin, being a more complex, hydrated tissue with a higher organic content, presents a greater challenge for adhesion. The effectiveness of bonding "this compound" to these substrates is primarily determined by the adhesive system employed, which is responsible for demineralizing the tooth surface, infiltrating the collagen network (in dentin), and creating a hybrid layer for micromechanical interlocking.
Adhesion to Glass-Ionomer Cements: In certain clinical situations, a "sandwich technique" is employed where a glass-ionomer cement (GIC) is used as a base or liner under a composite restoration. This necessitates a strong bond between the composite and the GIC. An in vitro study investigated the micromechanical bonding of "this compound" to a glass-ionomer cement surface. The study found that the surface treatment of the GIC after etching, specifically the air-drying procedure, significantly influenced the adhesion of the composite resin. Effective surface treatment is crucial for creating a micromechanically retentive surface on the GIC for bonding with the composite.
Table 3: Summary of Adhesion Considerations for "this compound"
| Substrate | Adhesion Mechanism | Key Considerations |
|---|---|---|
| Enamel | Micromechanical interlocking through acid etching, creating resin tags within the enamel prisms. | Proper etching technique is critical for creating a retentive surface. The choice of bonding agent will influence the bond strength. |
| Dentin | Micromechanical retention through the formation of a hybrid layer where the adhesive infiltrates the demineralized dentin and encapsulates the collagen fibrils. Resin tags also form within the dentinal tubules. | Management of dentin moisture is crucial. The type of adhesive (e.g., etch-and-rinse vs. self-etch) will dictate the application procedure and interfacial characteristics. |
| Glass-Ionomer Cement | Micromechanical bonding to the conditioned GIC surface. | The surface of the GIC must be appropriately treated (e.g., etched and dried) to ensure a strong bond with the overlying composite resin. |
Advanced Characterization Techniques Applied to Palfique Light Research
Spectroscopic Analysis
Spectroscopic methods provide invaluable insights into the chemical structure and reactivity of "Palfique Light," particularly during the light-curing process.
Fourier Transform Infrared (FTIR) spectroscopy is a widely utilized technique for monitoring the chemical changes occurring during the polymerization of "this compound" and for determining its degree of conversion (DC) pocketdentistry.comrad-med.com. The principle relies on the absorption of infrared radiation by specific chemical bonds, allowing for the identification and quantification of functional groups. In dental resin composites, the aliphatic carbon-carbon double bonds (C=C) of the methacrylate (B99206) monomers (e.g., Bis-GMA, TEGDMA) exhibit a characteristic absorption band around 1638 cm⁻¹ pocketdentistry.com. As polymerization progresses, these C=C bonds are consumed, leading to a decrease in the intensity of this band nih.govresearchgate.net.
To quantify the DC, an internal standard peak is typically used, such as the aromatic C=C stretching vibration (often around 1608 cm⁻¹ or other suitable aromatic bands like 4585 cm⁻¹), which remains stable throughout the polymerization process pocketdentistry.comnih.gov. The DC is calculated by comparing the ratio of the aliphatic C=C peak intensity to the aromatic reference peak intensity before and after light curing. Real-time FTIR spectroscopy allows for continuous monitoring of these changes, providing kinetic data on the polymerization process pocketdentistry.comrad-med.com.
Table 1: Representative FTIR Spectroscopic Data for this compound Polymerization
| Spectral Feature (cm⁻¹) | Functional Group | State (Uncured) | State (Cured) | Change During Polymerization |
| ~1638 | Aliphatic C=C | High intensity | Decreased intensity | Consumed (polymerization) |
| ~1608 | Aromatic C=C | Stable intensity | Stable intensity | Internal reference |
The DC for resin-based composites is a critical parameter, influencing mechanical properties, color stability, and susceptibility to staining pocketdentistry.comnih.gov. For instance, studies on similar nano-hybrid composites have reported DC values around 70% researchgate.net.
Raman spectroscopy serves as an alternative to FTIR for evaluating the DC and monitoring the early stages of polymerization in dental resins like "this compound" pocketdentistry.com. This technique probes molecular vibrations and provides detailed information about chemical bonds and molecular structure. Similar to FTIR, Raman spectroscopy monitors the intensity changes of specific vibrational bands associated with the polymerization process.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool employed to identify and quantify volatile organic compounds (VOCs) that may be released from "this compound" nih.gov. This technique is particularly valuable for assessing the leaching of unreacted monomers or the presence of degradation products from the cured material. The GC component separates the volatile compounds based on their boiling points and interactions with the stationary phase, while the MS component then ionizes and fragments these separated compounds, providing a unique mass spectrum for identification mdpi.comugd.edu.mkresearchgate.net.
Often, GC-MS is coupled with Headspace Solid-Phase Microextraction (HS-SPME-GC-MS), a solvent-free sample preparation technique that extracts volatile compounds from the sample's headspace prior to GC-MS analysis mdpi.comugd.edu.mkresearchgate.net. For dental composites, this technique is crucial for determining the extent of monomer elution, which can impact biocompatibility and long-term material stability nih.gov. For example, studies investigating monomer leaching from dental composites have used HPLC (High-Performance Liquid Chromatography) for quantification, which is a related chromatographic technique nih.gov. The presence of volatile alcohols, mentioned in a related Tokuyama Dental product, "Palfique Bond," indicates a component that could be monitored by GC-MS tokuyama-dental.com.
Microscopic and Imaging Techniques
Microscopic and imaging techniques provide direct visualization of the physical structure of "this compound," including filler morphology, distribution, and the intricate nanostructure.
Scanning Electron Microscopy (SEM) is indispensable for characterizing the filler morphology, size, and distribution within the "this compound" matrix, and for observing the interface between the filler particles and the resin matrix tokuyama-dental.com. SEM operates by scanning a focused beam of electrons over the sample surface, producing detailed images based on secondary electrons or backscattered electrons.
For "this compound," SEM images highlight the "Supra-Nano Spherical fillers," which are a hallmark of Tokuyama Dental's technology trilanz.comtokuyama-dental.comtokuyama-dental.comtokuyama-dental.comtokuyama-dental.me. These images confirm the spherical shape and the submicron size of the filler particles (e.g., 0.2 μm mean particle size for Palfique LX5 and Asteria, and 0.08 μm to 0.4 μm for Palfique Estelite LV) phsgroup.com.brtokuyama-dental.comthedentistshop.comphsgroup.com.brtokuyama-dental.me. SEM can effectively illustrate the uniform and monodisperse nature of these particles, which contributes to the material's aesthetic properties and mechanical strength phsgroup.com.brtrilanz.comphsgroup.com.brtokuyama-dental.com. Furthermore, SEM is routinely used to observe the homogeneity of filler distribution and the integration of the fillers within the resin matrix, providing visual evidence of the material's structural integrity researchgate.net.
Transmission Electron Microscopy (TEM) offers significantly higher resolution imaging capabilities compared to SEM, making it ideal for the detailed analysis of the nanostructure of "this compound." Given that "this compound" incorporates "Supra-Nano Spherical fillers" and is described as "nanofilled" phsgroup.com.brtrilanz.comtokuyama-dental.comtokuyama-dental.comphsgroup.com.brtokuyama-dental.meekb.eg, TEM is crucial for directly visualizing individual nanofillers, their precise dimensions, their spatial arrangement, and the finer details of the resin matrix at the nanoscale.
TEM works by transmitting a beam of electrons through an ultra-thin specimen. The interaction of the electrons with the sample's internal structure forms an image, which can reveal details down to the atomic level. For "this compound," TEM would provide direct evidence of the supra-nano scale of its spherical silica-zirconia fillers and the intricate network formed by the cured polymer matrix and filler interface. While specific TEM images for "this compound" were not provided in the search results, the nanometer scale of its filler technology inherently points to TEM as the definitive technique for its nanostructural characterization.
Atomic Force Microscopy (AFM) for Surface Topography and Localized Properties
Atomic Force Microscopy (AFM) is a powerful, non-destructive technique that offers nanometer-resolution three-dimensional imaging of surfaces thegoodscentscompany.comwjgnet.com. It is instrumental in characterizing surface topographical details with high vertical and lateral resolution, making it suitable for detailed analysis of materials such as this compound thegoodscentscompany.comwjgnet.comsinocurechem.com. Beyond mere imaging, AFM can measure localized physical and mechanical properties, including elasticity, viscoelasticity, hydrophobicity, and adhesion, by probing interaction forces in the piconewton range thegoodscentscompany.comsigmaaldrich.com.
Micro-Computed Tomography (Micro-CT) for Internal Structure and Interface Evaluation
Micro-Computed Tomography (Micro-CT) is a non-destructive three-dimensional imaging technique widely utilized in materials science, particularly for evaluating the internal structure, polymerization shrinkage, and interfacial adaptation of restorative materials scispace.comnih.gov. It operates on the principle of absorption or phase contrast to generate detailed images scispace.com.
Another study utilized micro-CT to assess cuspal deflection in teeth restored with bulk-fill flowable composites, including Palfique Bulk Flow. This research revealed that Palfique Bulk Flow resulted in the least tooth deformation among the tested materials, highlighting micro-CT's ability to provide insights into material behavior under simulated functional loads uib.no.
Table 1: Microleakage Evaluation of Palfique LX5 with Different Bonding Agents (Micro-CT Analysis) nih.gov
| Bonding Agent Generation | Mean Microleakage (mm) |
| 6th Generation | 0.721 |
| 7th Generation (Palfique Bond) | 0.223 |
| 8th Generation (Palfique Universal Bond) | 0.022 |
Note: Data from a study comparing different adhesive systems with Palfique LX5 nih.gov. Lower values indicate better sealing performance.
Mechanical Testing (Material Science Perspective)
The mechanical properties of resin-based composites like this compound are fundamentally governed by their unique composition, including the nature of the organic matrix and the content, size, and morphology of the inorganic filler particles. These properties are crucial indicators of the material's durability and performance in service.
This compound, specifically Palfique LX5, demonstrates notable mechanical characteristics. It exhibits a flexural strength of 120 MPa and a Vickers hardness of 42 HV thegoodscentscompany.com. In comparative studies, nanofilled resin-based composites such as Palfique have shown lower flexural strength values compared to hybrid composites, a difference often attributed to their comparatively lower inorganic filler content (71% by volume for Palfique versus 87-89% for some hybrid composites). Despite this, the degree of monomer-to-polymer conversion during photopolymerization is a critical factor influencing the final mechanical resistance of the composite.
Further research indicates that while water storage can lead to a reduction in flexural strength in resin-based composites, the specific curing mode (e.g., different LED light units) does not significantly impact the biaxial flexure strength of Palfique. Palfique Bulk Flow, another product in the Palfique family, has been noted to possess lower flexural strength than some other bulk-fill composites but exhibits superior surface roughness properties.
Table 2: Key Mechanical Properties of Palfique LX5 thegoodscentscompany.com
| Property | Value | Unit |
| Vickers Hardness | 42 | HV |
| Flexural Strength | 120 | MPa |
| Linear Polymerization Shrinkage | 1.3 | % |
| Shrinkage Tension | 0.7 | MPa |
Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties
Dynamic Mechanical Analysis (DMA) is an essential technique for characterizing the viscoelastic behavior of polymers and filled polymer systems. This method involves applying an oscillating force to a material sample and measuring its corresponding deformation response. Through DMA, properties such as the storage modulus (representing the elastic, solid-like behavior) and the loss modulus (representing the viscous, liquid-like behavior and energy dissipation) can be determined, along with the phase angle (tan δ), which indicates the balance between elastic and viscous responses. DMA is also valuable for identifying glass transition temperatures and assessing the nature of interfacial interactions between filler particles and the polymer matrix; strong interactions typically lead to a reduction in the peak value of tan δ.
Research on Palfique LX5 has utilized DMA principles, particularly in studies investigating its viscosity. It has been observed that Palfique LX5 initially exhibits the lowest viscosity among certain tested composite resins. Furthermore, increasing temperature leads to a significant reduction in the viscosity of Palfique LX5. Notably, once the initial viscosity reduction occurs with temperature increase, no statistically significant difference in viscosity was observed for Palfique LX5 across temperatures of 35°C, 50°C, and 60°C. The viscoelastic stability of resin composites can also be influenced by filler size and morphology; for instance, irregular filler particles are thought to impede dynamic creep more effectively than spherical ones, a factor relevant to this compound's spherical filler design.
Fracture Toughness and Fatigue Resistance Research
Fracture toughness and fatigue resistance are critical mechanical properties that define the long-term durability and reliability of restorative materials under demanding conditions. Fracture toughness quantifies a material's inherent resistance to the propagation of a pre-existing crack. Fatigue resistance, conversely, describes the material's capacity to withstand repeated cycles of stress without succumbing to failure. These properties are particularly pertinent for dental composites, which are subjected to continuous cyclic loading in the oral environment.
The presence of porosity within a material can significantly compromise its mechanical integrity, reducing both compressive strength and fatigue limit, as these voids often act as critical defect sites where cracks can initiate and propagate. Moreover, the microstructure of the composite, including the size and shape of its filler particles, directly influences its fracture behavior. While comprehensive, quantified data specifically detailing the fracture toughness or fatigue resistance of this compound was not extensively available in the provided sources, the material's design principles are geared towards robust performance. This compound's supra-nano spherical filler technology thegoodscentscompany.comwikipedia.org and its reported flexural strength of 120 MPa thegoodscentscompany.com are indicators of its intended mechanical resilience. Notably, Palfique Bulk Flow, a related material, has demonstrated fracture strength values consistent with maximum biting forces, suggesting a high level of fracture resistance in this product line uib.no. Research in this domain typically involves sophisticated mechanical tests under cyclic loading and detailed examination of fractured surfaces using techniques like scanning electron microscopy to elucidate underlying failure mechanisms.
Computational Modeling and Simulation in Palfique Light Research
Molecular Dynamics Simulation of Polymerization Process
Molecular Dynamics (MD) simulations are a powerful atomistic approach used to study the intricate processes occurring during the polymerization of dental composite resins. For Palfique Light, whose monomer matrix is composed of Bis-GMA and TEGDMA, MD simulations can provide detailed insights into the formation of the polymer network. These simulations mimic the curing process, enabling researchers to investigate the cross-linked network structure, polymerization shrinkage, and the resulting physio-mechanical properties nih.govlammps.org.
Key parameters that can be explored through MD simulations include:
Degree of Conversion (DC): MD can estimate the final double bond conversion of the polymer material, demonstrating good agreement with experimental data for Bis-GMA/TEGDMA mixtures nih.govlammps.org.
Volumetric Shrinkage: The decrease in volume during polymerization, a critical factor influencing clinical performance, can be accurately predicted. For instance, simulated volume shrinkage values for Bis-GMA/TEGDMA based resins have been reported between 3.20% and 3.35%, aligning well with experimental ranges nih.govresearchgate.net.
Network Structure Characterization: MD simulations can characterize the three-dimensional network formation by analyzing radial distribution function (RDF) and molecular weight fraction profiles, which provide information on cross-linking density and polymer chain growth lammps.org.
Mechanical Properties at Molecular Level: The impact of network formation on properties such as density, glass transition temperature (Tg), and elastic modulus can also be investigated lammps.org.
| Property | Simulated Value (Bis-GMA/TEGDMA Resin) | Units | Reference |
|---|---|---|---|
| Volume Shrinkage (MAPOSS resin) | 3.35 ± 0.04 | % | nih.govresearchgate.net |
| Volume Shrinkage (MIPOSS resin) | 3.20 ± 0.03 | % | nih.govresearchgate.net |
Finite Element Analysis (FEA) of Stress Distribution
Finite Element Analysis (FEA) is a macroscopic computational method essential for assessing stress distribution within dental restorations like those made with this compound. This technique is particularly valuable for understanding the mechanical consequences of polymerization shrinkage, a known disadvantage of resin composites that can lead to issues such as marginal discoloration and secondary caries nih.govnih.gov.
FEA models for dental composites typically incorporate time-dependent material parameters such as shrinkage, Young's modulus, Poisson's ratio, and creep nih.gov. By simulating the polymerization process within a cavity, FEA can provide visual representations of stress, strain, and displacement distributions, highlighting areas of stress concentration at the tooth-restoration interface nih.gov.
Palfique LX5 is characterized by a linear polymerization shrinkage of 1.3% and a shrinkage tension of 0.7 MPa dentexinternational.com. Related products, such as Palfique Bulk Flow, are also engineered with a focus on minimizing polymerization shrinkage stress dentaltrademart.com. FEA studies demonstrate that the choice of filling technique and light curing protocols significantly influences the development and magnitude of stresses. For instance, bulk filling, when cured to full depth, can result in lower maximum transient stresses compared to incremental layering techniques nih.gov.
| Property | Palfique LX5 Value | Units | Reference |
|---|---|---|---|
| Linear Polymerization Shrinkage | 1.3 | % | dentexinternational.com |
| Shrinkage Tension | 0.7 | MPa | dentexinternational.com |
Modeling of Degradation Kinetics
Modeling degradation kinetics is crucial for predicting the long-term performance and durability of dental composites like this compound in the complex oral environment. The primary degradation pathway for Bis-GMA and TEGDMA-based composites is the hydrolysis of ester bonds within the resin matrix, which can be accelerated by water sorption, pH variations, and enzymatic activity from oral bacteria and saliva mdpi.comacs.orgnih.gov.
The hydrolytic degradation of Bis-GMA results in Bis-hydroxy-propoxy-phenyl-propane (BisHPPP), while TEGDMA degrades into triethylene glycol methacrylate (B99206) (TEGMA) and further into triethylene glycol (TEG) mdpi.comnih.gov. The rate and extent of these degradation processes are significantly influenced by the degree of monomer conversion (DC) during polymerization; higher DC generally leads to a more stable material with reduced leaching of unreacted monomers mdpi.comresearchgate.net.
Computational kinetic models aim to predict the degradation of the composite under various environmental conditions. These models typically require the determination of kinetic parameters, such as activation energy (Ea) and pre-exponential factor (A) researchgate.net. Thermogravimetric analysis (TGA) is an experimental technique often employed to study the thermal degradation behavior of these materials, providing data that can be used to establish such kinetic models and understand how aging conditions affect the material's strength researchgate.net. By modeling these kinetics, researchers can optimize the material's composition and curing parameters to enhance its resistance to degradation and extend its clinical longevity.
Challenges and Future Directions in Palfique Light Research
Unresolved Questions in Polymerization and Material Stability
A primary challenge inherent to methacrylate-based resin composites, including those in the Palfique Light family, is polymerization shrinkage iarconsortium.orgnih.govekb.egessentialdental.nzmdpi.comresearchgate.net. During light-curing, monomer molecules convert into a polymer network, leading to a closer packing of molecules and a volumetric contraction uobaghdad.edu.iq. This shrinkage, typically ranging from 1.5% to 5% in conventional composites, can generate internal stresses at the tooth-restoration interface, leading to marginal gaps, microleakage, secondary caries, and post-operative sensitivity iarconsortium.orgekb.egresearchgate.net. While Palfique LX5, for instance, boasts a low linear polymerization shrinkage of 1.3% and shrinkage tension of 0.7 MPa phsgroup.com.br, completely eliminating this phenomenon remains an active area of investigation across the field.
Another critical aspect is the degree of monomer conversion (DC). A low degree of conversion can lead to the presence of unreacted monomers, which may compromise the material's mechanical properties and long-term stability ekb.egresearchgate.netnih.gov. Although photopolymerization offers higher reaction rates and milder conditions compared to thermally activated polymerization, ensuring optimal and complete conversion throughout the restoration, especially in deeper layers (depth of cure), is crucial mdpi.comresearchgate.netmdpi.com. Palfique LX5 exhibits a cure depth of 4.5 mm under specific light-curing conditions phsgroup.com.br.
Long-term material stability and durability are also ongoing concerns. Resin composites are subjected to various influences in the oral cavity, such as temperature fluctuations, mechanical forces from mastication, and exposure to microorganisms and acidic environments mdpi.com. These factors can lead to wear, degradation, and color instability over time iarconsortium.orgmdpi.commigrationletters.comnih.govsquarespace.com. While this compound products, such as Palfique LX5 and Omnichroma, are known for their high gloss retention and wear resistance due to their spherical supra-nano silica-zirconia fillers phsgroup.com.brdentexinternational.comdentaiddevices.comnavadha.comdentalkart.comengold.codentalprod.comtokuyama-dental.comdentalexpress.in, ensuring sustained performance and aesthetic integrity under diverse intraoral conditions continues to be a focus of research nih.govsquarespace.commdpi.com. The variation in long-term mechanical stability and light transmission is significantly dependent on the resin-based composite (RBC) formulation, particularly the filler system and resin matrix nih.gov.
Table 1: Key Properties of this compound Variants (Example Data)
| Property | Palfique LX5 (Typical) | Palfique Omnichroma (Typical) | Palfique Bulk Flow (Typical) | General Methacrylate (B99206) Composites (Range) |
| Filler Content (wt%) | 82% phsgroup.com.brdentexinternational.com | 79% dentalkart.com | 70% tokuyama-dental.comdentganga.com | 60-85% (varies by type) |
| Filler Type | Silica-Zirconia (Spherical Submicron) dentexinternational.com | Silica-Zirconia (Spherical Supra-Nano) dentalkart.com | Spherical Filler tokuyama-dental.com | Quartz, Glass, Silica (B1680970), Zirconia |
| Mean Particle Size | 0.2 µm phsgroup.com.brdentexinternational.com | 0.3 µm dentalkart.com | Not specified (Spherical) | Varies widely (nano to macro) |
| Linear Polymerization Shrinkage | 1.3% phsgroup.com.br | Not specified | Minimal dentganga.com | 1.5% - 5% iarconsortium.orgekb.egresearchgate.netuobaghdad.edu.iq |
| Shrinkage Tension | 0.7 MPa phsgroup.com.br | Not specified | Lower dentganga.com | 13-17 MPa (for some) researchgate.net |
| Flexural Strength | 120 MPa phsgroup.com.br | High dentalkart.com | High dentganga.com | 80-160 MPa (varies) |
| Vickers Hardness | 42 HV phsgroup.com.br | Not specified | Not specified | 30-80 HV (varies) |
| Cure Depth (Light-cured) | 4.5 mm (10s @ 800mW/cm2) phsgroup.com.br | Not specified | 4 mm dentganga.com | Varies by material & light source |
Opportunities for Novel Formulation Development and Material Modification
Future research in this compound and similar resin composites is directed towards addressing existing limitations through innovative material design. One significant area is the development of new monomer systems that exhibit reduced polymerization shrinkage and stress while maintaining or enhancing mechanical properties. Efforts include exploring low-shrinkage monomers, such as silorane-based resins, and novel dimethacrylates or alternative chemistries like bis-acrylamides iarconsortium.orgnih.govekb.egessentialdental.nznih.govresearchgate.net. The monomer matrix of Palfique LX5 typically includes Bis-GMA and Triethylene glycol dimethacrylate (TEGDMA), while Palfique Asteria additionally lists Bis-MPEPP and UDMA phsgroup.com.brdentexinternational.comengold.codentalexpress.inebay.com. Future formulations could leverage these or entirely new chemical entities to further optimize volumetric stability.
Advancements in filler technology offer vast opportunities. While this compound already incorporates highly refined spherical silica-zirconia supra-nano fillers that contribute to its polishability, gloss retention, and wear resistance phsgroup.com.brdentexinternational.comdentaiddevices.comnavadha.comdentalkart.comengold.codentalprod.comtokuyama-dental.comdentalexpress.indentganga.comebay.com, research continues into optimizing filler type, size distribution, and loading ekb.egmdpi.comresearchgate.net. This includes exploring various inorganic compounds and nanoparticles to achieve superior mechanical properties, improved light transmission, and enhanced radiopacity.
A rapidly expanding area is the integration of bioactive and antimicrobial agents into resin composites. Incorporating fillers like calcium phosphate, bioactive glass, or calcium silicates can enable remineralization of surrounding tooth structures and reduce the risk of secondary caries iarconsortium.orgekb.egtandfonline.com. Additionally, adding antimicrobial compounds, such as silver nanoparticles or quaternary ammonium (B1175870) compounds, aims to inhibit bacterial growth and biofilm formation, thereby reducing the incidence of recurrent decay iarconsortium.orgmdpi.comalibaba.commdpi.com. These "smart" materials represent a significant future direction for dental composites, moving beyond passive restorative function to active therapeutic roles iarconsortium.orgtandfonline.com.
Advancements in Characterization Methodologies
Accurate and real-time characterization of polymerization kinetics and material properties is crucial for developing and optimizing dental resin composites. Real-time and in situ monitoring of polymerization processes has seen significant advancements. Techniques like Fourier-transform infrared spectroscopy (FTIR), near-infrared (NIR) spectroscopy, photodifferential scanning calorimetry (PDSC), dilatometry, and interferometry allow for the continuous assessment of monomer conversion rates, polymerization kinetics, and heat generation during light curing researchgate.netukens.dersc.org. These methods provide invaluable insights into how changes in resin composition, light curing conditions, or temperature affect the polymerization process ukens.dersc.org.
For evaluating the mechanical consequences of polymerization, methodologies such as Digital Image Correlation (DIC) and fiber Bragg grating (FBG) sensors are being employed researchgate.netresearchgate.net. These techniques enable the precise measurement of volumetric shrinkage and the development of internal stresses within the composite material and at the tooth-restoration interface researchgate.netresearchgate.net. Such detailed analysis helps researchers understand the mechanisms of stress development and identify strategies to mitigate its negative effects.
Furthermore, advanced methods for mechanical property assessment , including flexural strength, hardness (e.g., Martens/Vickers hardness), creep, and wear resistance, often incorporate artificial aging protocols like thermocycling to simulate long-term intraoral conditions mdpi.commigrationletters.comnih.gov. This allows for a more realistic evaluation of material degradation and prediction of clinical longevity. For example, studies investigate long-term mechanical stability after thousands of thermocycles nih.gov. Quantitative analysis of color stability (e.g., using ΔE00 values) and translucency after exposure to various staining solutions or artificial aging is also routinely performed to predict aesthetic performance over time mdpi.comsquarespace.commdpi.com.
Emerging Research Areas in Resin Composite Science Relevant to "this compound"
Several cutting-edge research areas in resin composite science hold significant relevance for the future development and application of materials like this compound:
Bioactive Composites: Beyond basic remineralization, research is exploring composites that can actively interact with the oral environment, releasing therapeutic ions or biomolecules to promote pulp vitality, prevent secondary caries, or reduce sensitivity iarconsortium.orgekb.egmdpi.comtandfonline.comalibaba.commdpi.commyzerodonto.com. This could involve incorporating specific growth factors or drug delivery systems within the composite matrix.
Self-Healing Composites: Inspired by biological systems, efforts are underway to develop dental composites capable of autonomously repairing microcracks that form due to occlusal forces or fatigue over time iarconsortium.orgnih.gov. This typically involves embedding microcapsules containing healing agents within the resin matrix, which rupture upon crack propagation, releasing the agents to polymerize and seal the microcrack, thereby extending the restoration's lifespan nih.gov.
3D Printable Dental Resins: The advent of additive manufacturing (3D printing) in dentistry offers unprecedented opportunities for precise customization and efficient fabrication of dental restorations iarconsortium.orgmdpi.com. This requires the development of novel resin formulations specifically optimized for printability, cure kinetics, and mechanical properties when produced through 3D printing techniques.
Smart Composites: This encompasses materials designed to respond dynamically to their environment. Examples include composites that change properties (e.g., stiffness or adhesion) in response to pH changes, or those that release antimicrobial agents only when a bacterial presence is detected iarconsortium.org. This field aims to create restorative materials that are not merely passive replacements but active contributors to oral health.
Fiber-Reinforced Composites: These materials incorporate fibers (e.g., glass, polyethylene) within the resin matrix to enhance fracture toughness and mimic the stress-absorbing properties of dentin, particularly for large posterior restorations compendiumlive.com. Further research into optimizing fiber type, orientation, and integration could broaden the clinical indications and improve the longevity of direct composite restorations.
These emerging areas underscore a shift towards more sophisticated, functional, and intelligent dental materials that promise to revolutionize restorative dentistry by addressing existing limitations and offering enhanced clinical outcomes.
Q & A
Q. What standardized protocols are recommended for characterizing the chemical composition and interfacial properties of Palfique Light in dental applications?
- Methodological Answer : Use scanning electron microscopy (SEM) to analyze interfacial adhesion between this compound and dentin, as demonstrated in SEM observations of dentin interfaces . Complement this with spectroscopic techniques (e.g., FTIR, Raman) to identify functional groups and chemical bonding mechanisms. Ensure consistency in sample preparation by standardizing curing times and surface pretreatment protocols (e.g., acid etching) .
Q. How can researchers ensure experimental consistency when evaluating this compound’s mechanical properties, such as bond strength?
- Methodological Answer : Implement controlled variables (e.g., temperature, humidity, substrate roughness) and replicate experiments across multiple batches to minimize bias. Use statistical tools like ANOVA to account for variability. Reference literature on adhesive testing in dental materials to align with established protocols .
Advanced Research Questions
Q. What strategies resolve contradictory data on this compound’s bond strength under varying pH conditions?
- Methodological Answer : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental design. For example, discrepancies in pH-dependent adhesion may stem from substrate mineralization differences. Conduct controlled in vitro studies comparing bond strength across standardized pH buffers (e.g., pH 4.5 vs. 7.4) and validate findings with microtensile testing . Cross-reference with SEM data to correlate structural degradation with mechanical outcomes .
Q. How can researchers optimize experimental parameters to study this compound’s long-term stability in simulated oral environments?
- Methodological Answer : Design accelerated aging experiments using thermal cycling (e.g., 5,000 cycles between 5°C and 55°C) and enzymatic degradation models (e.g., collagenase exposure). Monitor changes via nanoindentation for mechanical properties and energy-dispersive X-ray spectroscopy (EDS) for elemental composition shifts. Compare results with baseline SEM and spectroscopic data .
Data Contradiction and Analysis
Q. What analytical frameworks are suitable for addressing conflicting results in this compound’s biocompatibility studies?
- Methodological Answer : Apply qualitative methodologies like template analysis to categorize unexpected data (e.g., inflammatory responses in cell cultures). Use mixed-methods approaches: pair cytotoxicity assays (quantitative) with histopathological evaluations (qualitative) to identify confounding variables, such as residual monomers or leaching compounds .
Experimental Design and Validation
Q. How should researchers structure control groups to isolate this compound’s performance from confounding factors in vivo?
- Methodological Answer : Use a split-mouth design in clinical studies, where this compound is applied to one tooth and a benchmark adhesive to the contralateral tooth. Standardize variables like occlusal load and oral hygiene. Validate outcomes with finite element analysis (FEA) to model stress distribution differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
